molecular formula C16H17N7O2 B12264533 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Cat. No.: B12264533
M. Wt: 339.35 g/mol
InChI Key: BFTDRQGJYGSQQJ-UHFFFAOYSA-N
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Description

4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism involves the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

4-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C16H17N7O2/c1-9-20-15-12(6-19-22(15)2)16(21-9)23-7-11(8-23)25-10-3-4-18-13(5-10)14(17)24/h3-6,11H,7-8H2,1-2H3,(H2,17,24)

InChI Key

BFTDRQGJYGSQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)OC4=CC(=NC=C4)C(=O)N

Origin of Product

United States

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